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Compound of Interest

Compound Name: SIRT6 activator 12q

Cat. No.: B11929711 Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and

specific SIRT6 activator is critical for advancing studies into aging, metabolism, and cancer.

This guide provides an objective comparison of two prominent small-molecule SIRT6

activators: 12q and MDL-800, based on available experimental data.

Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays

a crucial role in regulating genome stability, DNA repair, and metabolism. Its activation is a

promising therapeutic strategy for various diseases. This comparison focuses on the

biochemical potency, cellular effects, and selectivity of SIRT6 activator 12q and MDL-800.

Biochemical Potency and Specificity
While direct comparative studies under identical experimental conditions are not readily

available, we can analyze data from independent studies to draw conclusions on the relative

potency and specificity of these two activators. Both compounds have been characterized

using the Fluor de Lys (FDL) assay, a common method for measuring sirtuin activity.

MDL-800 is an allosteric activator of SIRT6.[1] It has been shown to increase SIRT6

deacetylase activity with a half-maximal effective concentration (EC50) of approximately 11.0

µM.[2] MDL-800 exhibits selectivity for SIRT6 over other sirtuins (SIRT1-5 and -7) and class I

and II histone deacetylases (HDACs).[1]

SIRT6 activator 12q has been identified as a potent and selective SIRT6 activator.[3] In a

FLUOR DE LYS assay, compound 12q demonstrated an EC50 value of 5.35 µM for SIRT6-
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dependent peptide deacetylation, with a 1.5-fold activation (EC1.5) observed at 0.58 µM.[4] It

shows weak to no activity against SIRT1, SIRT2, SIRT3, and SIRT5.

Compound
Reported EC50
(SIRT6
Deacetylation)

Selectivity Profile
Mechanism of
Action

SIRT6 activator 12q 5.35 µM

Selective against

SIRT1, SIRT2, SIRT3,

SIRT5

Not explicitly defined

as allosteric or direct

MDL-800 ~11.0 µM

Selective against

SIRT1-5, -7 and other

HDACs

Allosteric activator

Note: The EC50 values are from different studies and may not be directly comparable due to

potential variations in assay conditions.

Cellular and In Vivo Effects
Both activators have demonstrated significant anti-cancer properties in preclinical studies,

albeit through potentially different effects on the cell cycle.

SIRT6 activator 12q has been shown to inhibit the proliferation and migration of pancreatic

ductal adenocarcinoma (PDAC) cells. It induces apoptosis and causes cell cycle arrest at the

G2 phase. In a PDAC tumor xenograft model, 12q markedly suppressed tumor growth.

MDL-800 has been reported to inhibit the proliferation of various non-small cell lung cancer

(NSCLC) cell lines, inducing cell cycle arrest at the G0/G1 phase. In vivo, MDL-800 suppressed

tumor growth in an NSCLC xenograft model. Interestingly, some studies suggest that MDL-800

can also exert SIRT6-independent effects, such as inducing oxidative stress, which may

contribute to its biological activities.
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Feature SIRT6 activator 12q MDL-800

Cellular Effect

Induces apoptosis and G2

phase cell cycle arrest in

pancreatic cancer cells.

Induces G0/G1 phase cell

cycle arrest in non-small cell

lung cancer cells.

In Vivo Efficacy

Suppresses tumor growth in a

pancreatic cancer xenograft

model.

Suppresses tumor growth in a

non-small cell lung cancer

xenograft model.

SIRT6-Independent Effects Not reported.

Can induce reactive oxygen

species (ROS) and activate

stress kinases.

Signaling Pathways
SIRT6 activation impacts several critical signaling pathways involved in cancer progression,

including those regulating cell cycle and apoptosis. The differential effects of 12q and MDL-800

on the cell cycle suggest they may modulate these pathways differently. SIRT6 is known to

influence the p53 and p73 apoptotic pathways and the MAPK signaling cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIRT6 Activator
(12q or MDL-800)

SIRT6

activates

H3K9ac

deacetylates

H3K56ac

deacetylates

p53/p73

activates

MAPK Pathway

inhibits

Apoptosis

Cell Cycle Arrest

Start
Incubate SIRT6 enzyme,

acetylated peptide substrate,
NAD+, and activator

SIRT6 deacetylates
the peptide substrate Add Developer Solution

Developer cleaves the
deacetylated substrate,
releasing a fluorophore

Measure fluorescence End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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